molecular formula C13H9Cl2NO B1421490 2-(2,5-Dichlorobenzoyl)-3-methylpyridine CAS No. 1187167-44-7

2-(2,5-Dichlorobenzoyl)-3-methylpyridine

Cat. No.: B1421490
CAS No.: 1187167-44-7
M. Wt: 266.12 g/mol
InChI Key: DFJVWFYEUSYYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dichlorobenzoyl)-3-methylpyridine is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a dichlorobenzoyl group attached to a methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorobenzoyl)-3-methylpyridine typically involves the reaction of 2,5-dichlorobenzoyl chloride with 3-methylpyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure uniform reaction conditions. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorobenzoyl)-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation of the pyridine ring can produce pyridine N-oxide .

Scientific Research Applications

2-(2,5-Dichlorobenzoyl)-3-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorobenzoyl)-3-methylpyridine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or proteins, leading to changes in biological pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or protein modulation .

Properties

IUPAC Name

(2,5-dichlorophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-3-2-6-16-12(8)13(17)10-7-9(14)4-5-11(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJVWFYEUSYYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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